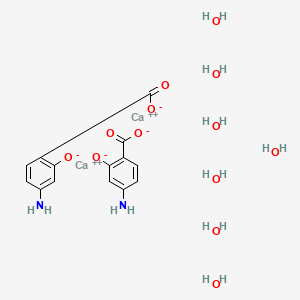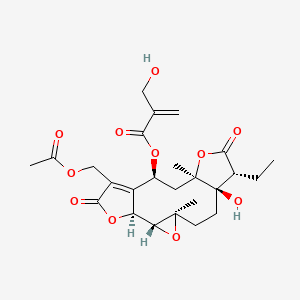![molecular formula C7H6ClNO2 B1250420 5-Chloro-benzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2](/img/structure/B1250420.png)
5-Chloro-benzo[d][1,3]dioxol-4-amine
Vue d'ensemble
Description
5-Chlorobenzo[d][1,3]dioxol-4-amine, also known as 5-Chlorobenzo[d][1,3]dioxol-4-amine, is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chlorobenzo[d][1,3]dioxol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzo[d][1,3]dioxol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés chimiques et stockage
Ce composé a un numéro CAS de 379228-45-2 et un poids moléculaire de 171,58 . Il s'agit d'un solide blanc à jaune qui doit être conservé à une température de 2 à 8 °C .
Synthèse du disélénure de benzo[d][1,3]dioxole
La 5-Chloro-benzo[d][1,3]dioxol-4-amine peut être utilisée dans la synthèse du disélénure de benzo[d][1,3]dioxole . Ce processus implique l'utilisation de 5-bromobenzo[d][1,3]dioxole via la méthodologie de Grignard .
Intermédiaire pour la synthèse d'agents modificateurs
Ce composé est un intermédiaire pour la synthèse de la 4-chlorométhyl-5-méthyl-1,3-dioxolène-2-one, un agent modificateur pour différents promédicaments . Les proinsecticides comprennent les dérivés méthyliques de la N-(5-méthyl-2-oxo-1,3-dioxol-4-yl) de l'imidaclopride et de la 1-chlorothiazolylméthyl-2-nitroimino-imidazolidine .
Additifs d'électrolyte dans les batteries lithium-ion
Les batteries lithium-ion sont de plus en plus utilisées comme source d'énergie pour les appareils portables en raison de leur densité énergétique élevée, de leur tension et de leur durabilité . L'anode en graphène développe une interface d'électrolyte solide (SEI) . Une grande partie de la recherche a été consacrée à l'amélioration des performances du SEI, car sa structure a un impact significatif sur la durée de vie du cycle, la capacité de puissance et la sécurité .
Électrode sur mesure avec de petites molécules organiques
Le développement d'une électrode sur mesure avec de petites molécules organiques est l'application initiale en tant que capteur TMI .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chlorobenzo[d][1,3]dioxol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, 5-Chlorobenzo[d][1,3]dioxol-4-amine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 5-Chlorobenzo[d][1,3]dioxol-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Chlorobenzo[d][1,3]dioxol-4-amine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 5-Chlorobenzo[d][1,3]dioxol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
5-Chlorobenzo[d][1,3]dioxol-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 5-Chlorobenzo[d][1,3]dioxol-4-amine within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chlorobenzo[d][1,3]dioxol-4-amine is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
5-chloro-1,3-benzodioxol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNKFUXNHFBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463654 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-45-2 | |
| Record name | 5-Chloro-2H-1,3-benzodioxol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of excretion for 5-chloro-1,3-benzodioxol-4-amine in rats?
A1: Following intraperitoneal administration in rats, 5-chloro-1,3-benzodioxol-4-amine is primarily excreted through urine. [] The study observed that a significant majority (89.1%) of the administered dose was excreted within 48 hours, with the majority of this excretion occurring through urine within the first 12 hours. []
Q2: What is the major metabolite of 5-chloro-1,3-benzodioxol-4-amine identified in the study?
A2: The primary metabolite detected in both urine and bile was a demethylenated monosulfate conjugate of 5-chloro-1,3-benzodioxol-4-amine. [] This finding was confirmed through high-performance liquid chromatography (HPLC) analysis coupled with radioprofiling and mass spectrometry techniques. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)








